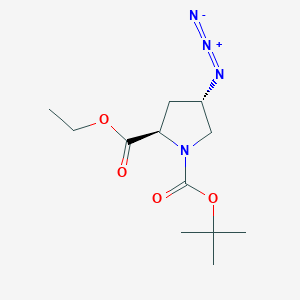
(4S)-1-Boc-4-azido-D-proline ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-1-Boc-4-azido-D-proline ethyl ester is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an azido group, and an ethyl ester moiety. The stereochemistry of the compound is specified by the (4S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-Boc-4-azido-D-proline ethyl ester typically involves multiple steps, starting from commercially available D-proline. The general synthetic route includes:
Protection of the Amino Group: The amino group of D-proline is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting D-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Azido Group: The hydroxyl group at the 4-position of the Boc-protected D-proline is converted to an azido group. This can be done using a nucleophilic substitution reaction where the hydroxyl group is first converted to a leaving group (e.g., mesylate or tosylate) and then displaced by sodium azide (NaN3).
Esterification: The carboxylic acid group of the Boc-protected 4-azido-D-proline is esterified to form the ethyl ester. This is typically achieved by reacting the carboxylic acid with ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4S)-1-Boc-4-azido-D-proline ethyl ester can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine (PPh3) or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Reduction: Triphenylphosphine (PPh3) in the presence of water or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium azide (NaN3) for azide formation, various nucleophiles for substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) for Boc group removal.
Major Products Formed
Reduction: Formation of (4S)-1-Boc-4-amino-D-proline ethyl ester.
Substitution: Formation of various substituted proline derivatives.
Deprotection: Formation of 4-azido-D-proline ethyl ester.
Scientific Research Applications
(4S)-1-Boc-4-azido-D-proline ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and biologically active compounds.
Biology: Employed in the study of protein structure and function, as the azido group can be used for bioorthogonal labeling and click chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (4S)-1-Boc-4-azido-D-proline ethyl ester depends on its specific application. In bioorthogonal chemistry, the azido group can participate in click reactions with alkynes, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it useful for labeling biomolecules in living systems.
Comparison with Similar Compounds
Similar Compounds
(4S)-1-Boc-4-amino-D-proline ethyl ester: Similar structure but with an amino group instead of an azido group.
(4S)-1-Boc-4-hydroxy-D-proline ethyl ester: Similar structure but with a hydroxyl group instead of an azido group.
(4S)-1-Boc-4-chloro-D-proline ethyl ester: Similar structure but with a chloro group instead of an azido group.
Uniqueness
The presence of the azido group in (4S)-1-Boc-4-azido-D-proline ethyl ester makes it particularly useful for bioorthogonal chemistry and click reactions. This functionality is not present in the similar compounds listed above, highlighting its uniqueness and utility in specific applications.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2R,4S)-4-azidopyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4/c1-5-19-10(17)9-6-8(14-15-13)7-16(9)11(18)20-12(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXABBHUZBQZPLX-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S,4R)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(4-iodophenoxy)pyrrolidine-2-carboxylic acid](/img/structure/B8179033.png)

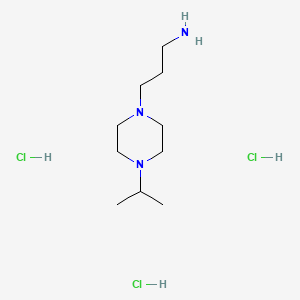
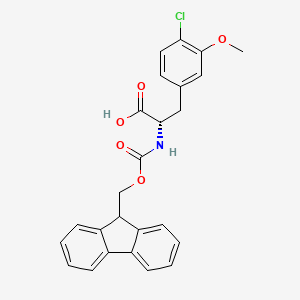
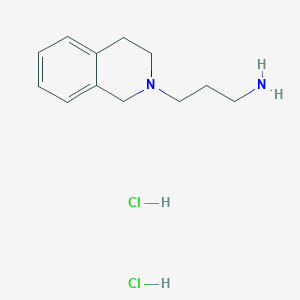
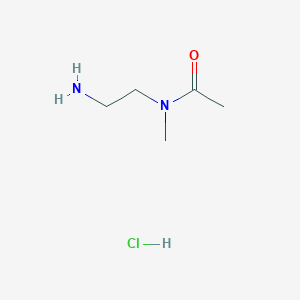

![2-[(Methylamino)methyl]aniline dihydrochloride](/img/structure/B8179069.png)



![(2S)-2-[(9H-Fluorene-9-ylmethoxycarbonyl)amino]-3-phenylpropanethioic acid](/img/structure/B8179104.png)


